4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
Description
This compound is a triazole derivative featuring a cyclopropyl substituent at the 4-position and a complex azetidine-based side chain functionalized with a thiophene-containing benzoyl group. The azetidine ring and triazole core are common in bioactive molecules, offering rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(15-5-1-13(2-6-15)16-7-8-25-12-16)22-9-17(10-22)23-11-18(20-21-23)14-3-4-14/h1-2,5-8,11-12,14,17H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMHOLZOJZDQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, including the formation of the azetidinyl and triazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential :
- Anticancer Activity : Studies indicate that derivatives of triazoles exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. The presence of the azetidinyl group may enhance the selectivity towards cancer cells .
- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its efficacy was compared favorably against established anti-inflammatory agents like ibuprofen .
- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, showing promising results in inhibiting bacterial growth .
Biological Applications
The biological implications of 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole are vast:
- Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests it could serve as an enzyme inhibitor in biochemical pathways critical for disease progression .
- Receptor Modulation : It may act on various receptors to modulate signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Industrial Applications
In the industrial sector, this compound can be utilized as:
- Building Blocks in Organic Synthesis : Its unique structure allows it to be used as a precursor for synthesizing more complex organic molecules.
- Catalysts in Chemical Reactions : The compound's chemical properties make it suitable for use as a catalyst in various organic reactions, enhancing reaction rates and yields .
Case Study 1: Anticancer Activity
A study published in the International Journal of Science and Research explored the anticancer properties of triazole derivatives. The results indicated that compounds similar to 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of key metabolic enzymes involved in cell proliferation .
Case Study 2: Anti-inflammatory Effects
Research conducted at Zaporizhzhia State Medical University demonstrated that this compound showed excellent anti-inflammatory activity compared to traditional anti-inflammatory drugs. The study highlighted its low acute toxicity and potential for further development into therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Insights: No crystallographic data for the target compound are available, but SHELX programs (e.g., SHELXL) are industry standards for such analyses .
- Synthetic Challenges : The azetidine-thiophene linkage may require palladium-catalyzed cross-coupling, posing scalability issues compared to simpler triazole syntheses .
Biological Activity
The compound 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole represents a novel class of triazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Cyclopropyl group : Known for its strain energy, contributing to the compound's biological activity.
- Azetidine ring : Imparts stability and may influence interaction with biological targets.
- Triazole moiety : This five-membered ring is recognized for its diverse biological activities, including antifungal and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to 4-cyclopropyl-1-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating related triazole derivatives, it was found that several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The most potent derivatives had IC50 values ranging from 4.27 µg/mL to 160 µM depending on the specific structure and substituents present .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles are also noteworthy. Research indicates that certain derivatives can significantly inhibit cytokine production in peripheral blood mononuclear cells (PBMCs), particularly TNF-α and IL-6.
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound ID | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| 3a | 44% | 30% | 50 |
| 3b | 40% | 25% | 50 |
| 3c | 60% | 35% | 50 |
This table summarizes findings from studies indicating that compounds similar to our target compound can effectively modulate inflammatory responses .
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development as antimicrobial agents.
Table 2: Antimicrobial Activity of Related Triazoles
| Compound ID | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 30a | 0.125 | 0.250 |
| 30b | 0.250 | 0.500 |
These results indicate that triazole derivatives can be effective against common pathogens, suggesting their potential utility in treating infections .
The biological activity of triazoles is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation and associated tissue damage.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
